

# (R)-1-BENZYL-3-N-BOC-AMINOPIPERIDINE

## chemical properties

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### Compound of Interest

Compound Name: (R)-1-BENZYL-3-N-BOC-AMINOPIPERIDINE

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An In-depth Technical Guide to **(R)-1-Benzyl-3-N-Boc-aminopiperidine**

## Introduction

**(R)-1-Benzyl-3-N-Boc-aminopiperidine**, with the CAS Number 454713-13-4, is a chiral piperidine derivative.[1][2] It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors used for managing type 2 diabetes. Its chemical structure features a benzyl group attached to the piperidine nitrogen and a tert-butoxycarbonyl (Boc) protecting group on the amino substituent at the 3-position. This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and safety information, tailored for researchers and professionals in drug development.

## Chemical and Physical Properties

The physical and chemical properties of **(R)-1-Benzyl-3-N-Boc-aminopiperidine** are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

Property	Value	Reference
Molecular Formula	C <sub>17</sub> H <sub>26</sub> N <sub>2</sub> O <sub>2</sub>	[2][3]
Molecular Weight	290.40 g/mol	[2][3]
Appearance	White to yellow solid	[1]
Boiling Point	400.9 ± 34.0 °C (Predicted)	[1][3]
Density	1.07 ± 0.1 g/cm <sup>3</sup> (Predicted)	[1][3]
pKa	12.31 ± 0.20 (Predicted)	[1][3]
Storage Temperature	2-8°C, under inert gas (Nitrogen or Argon)	[1]
IUPAC Name	tert-butyl N-[(3R)-1-benzylpiperidin-3-yl]carbamate	[2]

## Experimental Protocols

### Synthesis of (S)-tert-Butyl (1-benzylpiperidin-3-yl) carbamate

A common method for synthesizing the related (S)-enantiomer involves the reaction of a ditosylate intermediate with benzylamine, starting from L-glutamic acid.

Materials:

- Crude (S)-ditoluoyl-dihydroxy-pentyl-carbamic acid tert-butyl ester (ditosylate intermediate) (0.53 g, 1.0 mmol)
- Benzylamine (1.6 mL, 15 mmol)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl)
- Anhydrous sodium sulphate (Na<sub>2</sub>SO<sub>4</sub>)

## Procedure:

- To the crude ditosylate intermediate (0.53 g, 1.0 mmol), add benzylamine (1.6 mL, 15 mmol).
- Allow the reaction mixture to stir for 12 hours at room temperature.
- After the reaction is complete, quench the mixture with a saturated aqueous solution of ammonium chloride (5 mL).
- Extract the aqueous layer with dichloromethane (3 x 10 mL).
- Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulphate.
- Filter the solution and concentrate it under reduced pressure to yield the crude product.
- Purification of the crude product provides (S)-tert-Butyl (1-benzylpiperidin-3-yl) carbamate as an off-white solid (197 mg, 68% yield).

## Debenzylation to form (R)-3-Boc-aminopiperidine

**(R)-1-Benzyl-3-N-Boc-aminopiperidine** is a precursor to (R)-3-Boc-aminopiperidine, a key intermediate for drugs like Alogliptin.<sup>[4]</sup> The benzyl group is typically removed via catalytic hydrogenation.

## Materials:

- (R)-tert-butyl 1-benzylpiperidin-3-ylcarbamate (2 g)
- Methanol (16 mL)
- Ammonium formate (1.07 g)
- 10% Palladium on carbon (Pd/C) (0.5 g)

## Procedure:

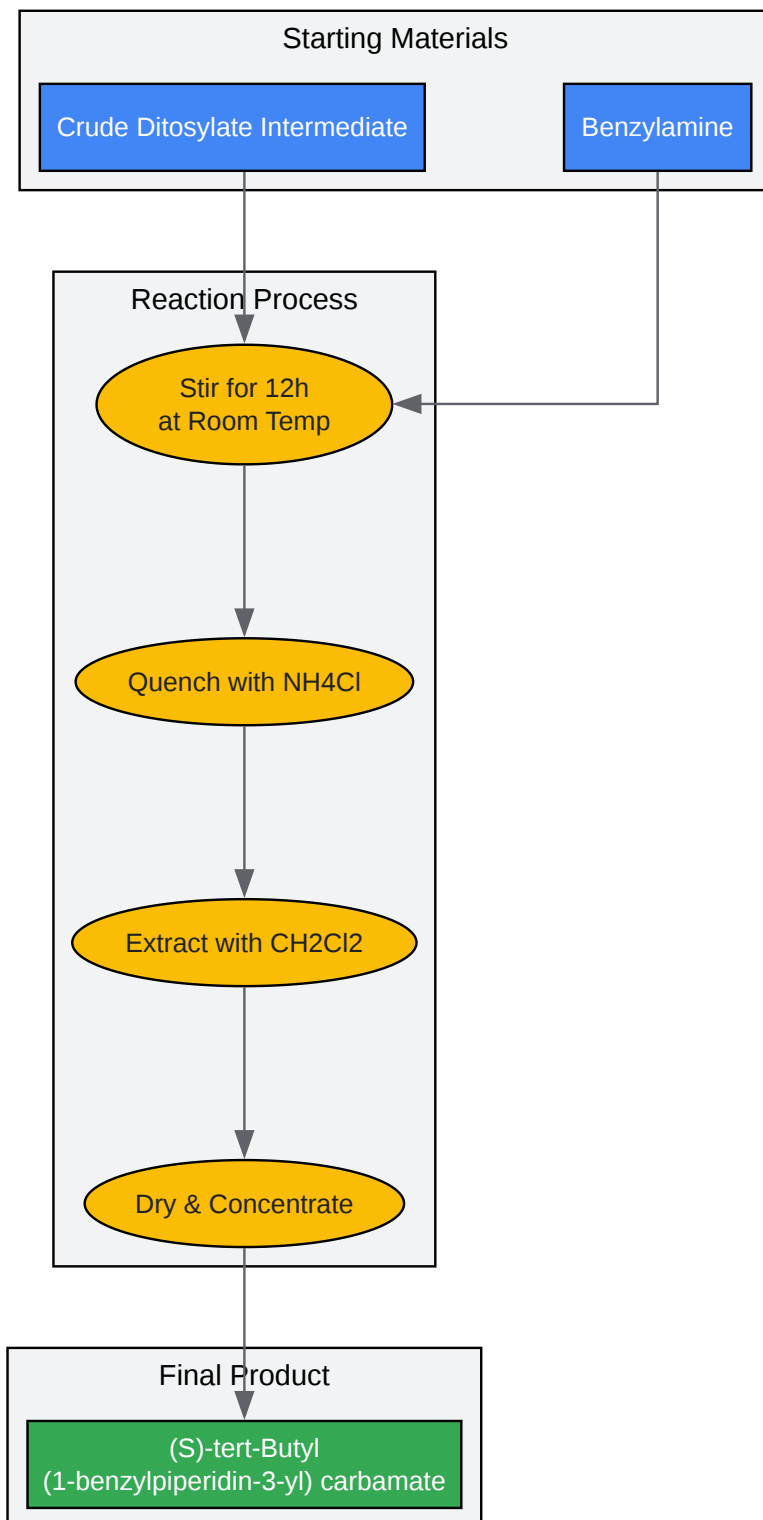
- To a solution of (R)-tert-butyl 1-benzylpiperidin-3-ylcarbamate (2 g) in methanol (16 mL), add ammonium formate (1.07 g) and 10% Pd/C (0.5 g).<sup>[5]</sup>

- Heat the reaction mixture at 60-65°C for 1 hour.[\[5\]](#)
- Monitor the reaction completion using Thin Layer Chromatography (TLC).[\[5\]](#)
- Once the reaction is complete, cool the mixture to 25°C.[\[5\]](#)
- Filter the mixture to remove the catalyst and wash the filter cake with methanol.[\[5\]](#)
- Distill the methanol from the filtrate under vacuum at 45°C to obtain the residue, (R)-3-Boc-aminopiperidine.[\[5\]](#)

## Visualized Experimental Workflow and Logical Relationships

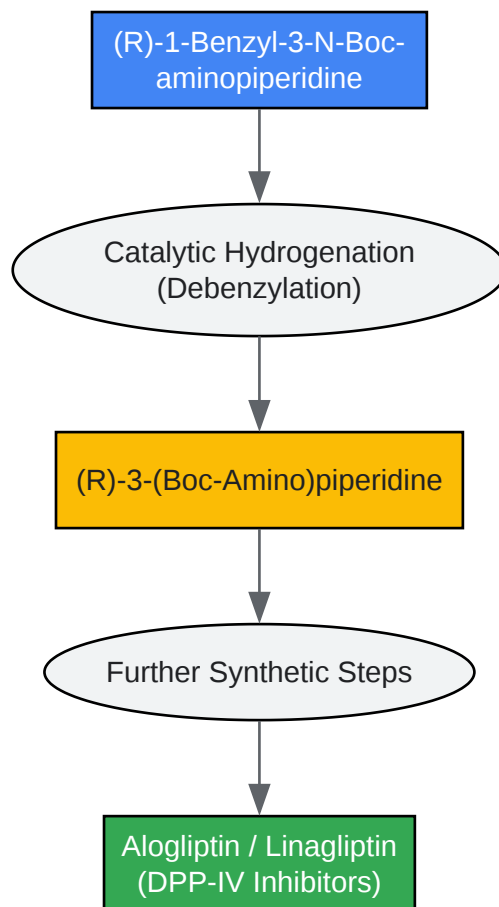
The following diagrams illustrate the synthesis process and the role of the title compound as a pharmaceutical intermediate.

## Synthesis of (S)-tert-Butyl (1-benzylpiperidin-3-yl) carbamate

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Caption: Workflow for the synthesis of the (S)-enantiomer.

## Role as a Pharmaceutical Intermediate



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Caption: Logical pathway from intermediate to active pharmaceutical ingredient.

## Spectral Data

While a full spectral analysis is sample-specific, typical spectral characteristics for the related compound (S)-tert-Butyl (1-benzylpiperidin-3-yl) carbamate have been reported.

Data Type	Reported Values	Reference
<sup>13</sup> C NMR	(101 MHz, CDCl <sub>3</sub> ): δ 155.0, 138.0, 128.8, 128.0, 126.8, 78.8, 62.9, 58.5, 53.2, 46.2, 29.5, 28.3, 22.1	
HRMS	(ESI): m/z Calcd for C <sub>17</sub> H <sub>27</sub> N <sub>2</sub> O <sub>2</sub> : [M+H] <sup>+</sup> 291.2073. Found 291.2068	

## Safety and Handling

Proper handling of **(R)-1-Benzyl-3-N-Boc-aminopiperidine** is crucial in a laboratory setting. The following table summarizes key safety information based on available data sheets.

Safety Aspect	Recommendation	Reference(s)
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).	[3]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: call a POISON CENTER or doctor/physician IF you feel unwell. P302+P352: IF ON SKIN: wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[3]
Handling	Handle in a well-ventilated place.[6] Avoid contact with skin and eyes.[6] Avoid formation of dust and aerosols. [6][7] Use non-sparking tools and prevent fire caused by electrostatic discharge.[6]	[6][7]
Storage	Keep container tightly closed in a dry, cool, and well-ventilated place.[7][8] Store under an inert atmosphere (nitrogen or argon) at 2-8°C.[1]	[1][7][8]

Materials to Avoid	Strong oxidizing agents, Strong acids.[7][8]	[7][8]
Decomposition Products	Oxides of carbon (CO, CO <sub>2</sub> ) and nitrogen (NO, NO <sub>2</sub> ).[7]	[7]

## Conclusion

**(R)-1-Benzyl-3-N-Boc-aminopiperidine** is a valuable chiral building block in medicinal chemistry. Its well-defined chemical and physical properties, coupled with established synthetic and derivatization protocols, make it a reliable intermediate for the development of complex pharmaceutical agents. Understanding its properties, synthesis, and safe handling procedures is essential for its effective and secure use in research and drug development.

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